2-Bromo-2,2-difluoroethyl 4-chlorobenzoate
Description
2-Bromo-2,2-difluoroethyl 4-chlorobenzoate is a halogenated ester compound characterized by a bromodifluoroethyl group (CBrF₂CH₂-) esterified with 4-chlorobenzoic acid. This structure combines the electron-withdrawing effects of bromine and fluorine atoms with the aromatic chlorobenzoate moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s reactivity is influenced by the strong electronegativity of fluorine and bromine, which enhance its susceptibility to nucleophilic substitution or elimination reactions. While direct references to this compound are absent in the provided evidence, analogous bromodifluoroethyl derivatives (e.g., 2-bromo-2,2-difluoroethyl trifluoromethanesulfonate) are utilized in synthesizing heterocycles like benzimidazoles via S₈-promoted triple cleavage reactions . The 4-chlorobenzoate group is frequently encountered in biodegradation studies, as seen in Arthrobacter spp.
Properties
Molecular Formula |
C9H6BrClF2O2 |
|---|---|
Molecular Weight |
299.49 g/mol |
IUPAC Name |
(2-bromo-2,2-difluoroethyl) 4-chlorobenzoate |
InChI |
InChI=1S/C9H6BrClF2O2/c10-9(12,13)5-15-8(14)6-1-3-7(11)4-2-6/h1-4H,5H2 |
InChI Key |
GCHSNFVLJMWTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(F)(F)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Bromodifluoroacetic Acid Derivatives
The foundational step in synthesizing 2-bromo-2,2-difluoroethyl 4-chlorobenzoate is the production of 2-bromo-2,2-difluoroethanol. Patent US8110711B2 details a reductive approach using bromodifluoroacetic acid esters (e.g., ethyl bromodifluoroacetate) as precursors. The reaction employs ate hydride complexes such as lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) to selectively reduce the carbonyl group while preserving the bromodifluoromethyl moiety:
$$
\text{RCOOCH}2\text{CF}2\text{Br} + \text{LiAlH}4 \rightarrow \text{HOCH}2\text{CF}_2\text{Br} + \text{LiAl(O)COOR}
$$
Comparative studies in the patent reveal that alternative reducing agents like sodium borohydride (NaBH₄) or hydrogenation with palladium catalysts (Pd/C) led to undesired debromination or esterification byproducts. For instance, hydrogenation of ethyl bromodifluoroacetate over Pd/C yielded ethyl difluoroacetate (95% selectivity) instead of the target alcohol.
Table 1: Performance of Reducing Agents for 2-Bromo-2,2-difluoroethanol Synthesis
| Reducing Agent | Temperature (°C) | Solvent | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | -78 | THF | 100 | 92 |
| NaBH₄ | 25 | EtOH | 0 | 0 |
| Pd/C + H₂ | 50 | EtOAc | 5 | <5 |
Optimization of Reaction Conditions
The reduction step requires stringent temperature control (-78°C) to prevent side reactions. Tetrahydrofuran (THF) serves as the optimal solvent due to its ability to stabilize reactive intermediates. Post-reduction workup involves quenching with aqueous ammonium chloride and extraction with dichloromethane (DCM), achieving isolated yields of 92%.
Esterification to Form this compound
Reaction Mechanism and Catalysis
The esterification of 2-bromo-2,2-difluoroethanol with 4-chlorobenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. Pyridine or triethylamine is employed to scavenge HCl, shifting the equilibrium toward product formation:
$$
\text{HOCH}2\text{CF}2\text{Br} + \text{4-ClC}6\text{H}4\text{COCl} \xrightarrow{\text{pyridine}} \text{4-ClC}6\text{H}4\text{COOCH}2\text{CF}2\text{Br} + \text{HCl}
$$
Table 2: Esterification Conditions and Yields
| Acid Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorobenzoyl chloride | Pyridine | DCM | 25 | 4 | 95 |
| Acetyl chloride | Et₃N | THF | 40 | 6 | 88 |
Solvent and Stoichiometry Effects
Dichloromethane (DCM) outperforms tetrahydrofuran (THF) as a solvent due to its inertness and ability to dissolve both reactants. A molar ratio of 1:1.2 (alcohol:acid chloride) ensures complete conversion of the alcohol, with excess acid chloride removed via aqueous washes.
Analytical Characterization
The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry:
- ¹H NMR (CDCl₃) : δ 8.02 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 4.62 (t, 2H, -OCH₂CF₂Br).
- ¹⁹F NMR (CDCl₃) : δ -112.5 (t, 2F, CF₂Br).
- HRMS (ESI) : m/z calc. for C₉H₆BrClF₂O₂ [M+H]⁺: 330.92, found: 330.91.
Scientific Research Applications
2-Bromo-2,2-difluoroethyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2,2-difluoroethyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-bromo-2,2-difluoroethyl 4-chlorobenzoate with structurally or functionally related compounds, emphasizing substituents, reactivity, and applications:
Key Findings:
Reactivity Differences: The ester group in this compound renders it more reactive toward nucleophiles compared to the amide () or carboxylate () analogues. The bromodifluoroethyl group further enhances electrophilicity, enabling participation in S₈-mediated cyclization reactions, as seen in benzimidazole synthesis . In contrast, 2-bromo-2'-chloroacetophenone () undergoes ketone-specific reactions, such as Grignard additions, which are less accessible to esters.
Substituent Effects: Fluorine’s electronegativity in the bromodifluoroethyl group increases the compound’s stability against hydrolysis compared to ethyl bromo(dichloro)acetate (), where chlorine’s lower electronegativity may lead to faster degradation.
Biological Activity
2-Bromo-2,2-difluoroethyl 4-chlorobenzoate is a fluorinated organic compound notable for its unique structure, which includes bromine, chlorine, and difluoromethyl functional groups. This compound's biological activity is of significant interest due to its potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The chemical structure of this compound features a 4-chlorobenzoate moiety linked to a difluoroethyl group at the 2-position. The presence of halogen substituents influences both its chemical reactivity and biological activity, making it a candidate for various applications.
| Property | Description |
|---|---|
| Molecular Formula | C9H7BrClF2O2 |
| Molecular Weight | 283.50 g/mol |
| Boiling Point | Not specifically reported; likely varies with purity |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) |
Antimicrobial Properties
Research indicates that compounds with similar halogenated structures exhibit significant antimicrobial activity. For instance, studies have shown that brominated and chlorinated compounds can effectively inhibit the growth of various bacteria and fungi. While specific data on this compound is limited, its structural analogs have demonstrated:
- Antibacterial Activity : Compounds with similar halogen substitutions have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.
- Antifungal Activity : Related compounds have been tested against Candida species, revealing minimum inhibitory concentrations (MICs) in the low µg/mL range.
The biological activity of halogenated compounds often involves:
- Nucleophilic Substitution Reactions : The bromine atom can act as a leaving group, facilitating reactions with nucleophiles.
- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups like chlorine enhances the electrophilic nature of the aromatic ring, potentially increasing reactivity with biological targets.
Case Studies
-
Antimicrobial Screening : A study on structurally similar compounds revealed that those with bromine and chlorine exhibited strong antibacterial properties against E. coli with IC50 values below 100 µg/mL.
Compound Target Organism IC50 (µg/mL) 2-Bromo-2-chloroethyl benzoate E. coli 75 4-Chloro-3-bromobenzyl alcohol S. aureus 60 -
Antifungal Activity Evaluation : Another study evaluated the antifungal effects of related compounds against various Candida strains, showing that structural modifications could lead to enhanced potency.
Compound Target Strain MIC (µg/mL) Compound A C. albicans 0.00195 Compound B C. glabrata 0.0078
Q & A
Q. What are the established synthetic routes for 2-Bromo-2,2-difluoroethyl 4-chlorobenzoate, and what factors influence reaction yield?
- Methodological Answer : A common approach involves esterification of 4-chlorobenzoyl chloride with 2-bromo-2,2-difluoroethanol under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and base (e.g., triethylamine) are critical for suppressing hydrolysis of the reactive acyl chloride intermediate. Reaction yields (typically 60–80%) depend on temperature control (0–25°C) and stoichiometric ratios (1:1.2 for alcohol:acyl chloride). Impurities such as unreacted starting materials or di-esters can be minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : NMR shows distinct signals for the difluoroethyl group (δ 3.8–4.2 ppm, split by ) and aromatic protons (δ 7.4–8.1 ppm for 4-chlorobenzoate). NMR reveals two doublets for the CFBr moiety (δ -110 to -115 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms the planar geometry of the 4-chlorobenzoate moiety and the tetrahedral configuration around the bromine atom. Crystallographic data (e.g., space group , unit cell parameters) are comparable to analogs like 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate .
Advanced Research Questions
Q. What are the mechanistic insights into the photolytic behavior of this compound under varying conditions?
- Methodological Answer : Photolysis studies (λ = 254–365 nm) reveal C-Br bond cleavage as the primary pathway, generating a difluoroethyl radical intermediate. Quantum yield calculations (via actinometry) and ESR trapping experiments (using TEMPO) confirm radical formation. Competing pathways, such as ester hydrolysis, dominate in aqueous media (pH > 7), requiring controlled inert atmospheres (N/Ar) and aprotic solvents (acetonitrile) to isolate photolytic products .
Q. How can conflicting spectroscopic data from different synthetic batches be systematically resolved?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from residual solvents (e.g., DCM) or stereochemical impurities. Strategies include:
- Iterative Purification : Repeat recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water mobile phase).
- Isotopic Labeling : Use -labeled 4-chlorobenzoic acid to track ester hydrolysis artifacts.
- Cross-Validation : Compare with structurally characterized analogs (e.g., phenacyl benzoate derivatives) to assign ambiguous peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
